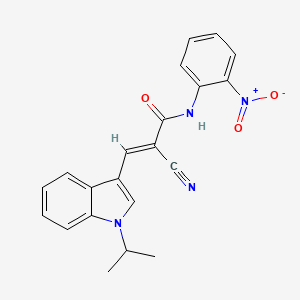![molecular formula C18H24ClNO4 B4590276 2-(2-Chloro-5-methylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)butan-1-one](/img/structure/B4590276.png)
2-(2-Chloro-5-methylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)butan-1-one
Vue d'ensemble
Description
2-(2-Chloro-5-methylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)butan-1-one is a useful research compound. Its molecular formula is C18H24ClNO4 and its molecular weight is 353.8 g/mol. The purity is usually 95%.
The exact mass of the compound 8-[2-(2-chloro-5-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane is 353.1393859 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Supramolecular Arrangements and Crystal Structures
Research on cyclohexane-5-spirohydantoin derivatives, which share structural similarities with the compound , highlights the importance of substituents on cyclohexane rings in determining supramolecular arrangements in crystals. These studies provide insights into the relationship between molecular and crystal structures, which can be crucial for understanding the properties and applications of the compound (Graus et al., 2010).
Synthesis of Enantiomerically Pure Spiroacetals
Research into the synthesis of enantiomerically pure spiroacetals, including 1,6-dioxaspiro[4.5]decanes, from propargylic and homopropargylic alcohols, offers methods for constructing complex spiroacetal systems. These methods could potentially be adapted for synthesizing the compound with high enantiomeric purity, which is vital for pharmaceutical applications (Schwartz et al., 2005).
Removal of Carcinogenic Compounds
A study on the removal efficiency of a calix[4]arene-based polymer for water-soluble carcinogenic direct azo dyes and aromatic amines, involving a cyclic secondary amine similar to part of the structure of the compound , demonstrates potential environmental applications. The ability to remove azo dyes effectively could point towards the use of similar compounds in water purification or treatment processes (Akceylan et al., 2009).
Nonlinear Optical Materials
The compound 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, a structural analog, has been identified as a new organic material for nonlinear optical devices. This suggests that the compound might also possess interesting optical properties suitable for applications in optical devices, such as frequency doublers for laser diodes (Kagawa et al., 1994).
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO4/c1-3-15(24-16-12-13(2)4-5-14(16)19)17(21)20-8-6-18(7-9-20)22-10-11-23-18/h4-5,12,15H,3,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKPFMOPKUKRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2(CC1)OCCO2)OC3=C(C=CC(=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(TERT-BUTYL)-1-CYCLOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B4590193.png)
![N-(4-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]thiourea](/img/structure/B4590205.png)
![4-{[4-(1-naphthylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4590211.png)
![1-ACETYL-3'-(4-FLUOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B4590224.png)
![(2E,4E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]hexa-2,4-dienamide](/img/structure/B4590232.png)
![2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(2-bromophenyl)acetamide](/img/structure/B4590233.png)

![9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE](/img/structure/B4590247.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4590257.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B4590264.png)

![4-{4-(4-chlorophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4590268.png)


